2-methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine

BAZ2B bromodomain BROMOscan epigenetic probe

CAS 2034608-20-1 is a commercially available, fragment-like BAZ2B bromodomain hit (Ki=1000 nM, Kd=6000 nM) with a uniquely low computed logP (XLogP3=0.9) and zero hydrogen bond donors. Its 1,2,4-oxadiazole–pyrimidine chemotype is distinct from indolizine-based GSK2801 and pyrazole-imidazole BAZ2-ICR probes, offering a scaffold-hopping entry point for IP-differentiated medicinal chemistry. The 250.25 g/mol molecular weight and favorable TPSA (83.2 Ų) provide a generous property envelope for vector-based optimization. It also serves as an ideal low-affinity control in CETSA or NanoBRET target-engagement assays. Ensure assay reproducibility by sourcing authentic compound with verified BAZ2B binding data.

Molecular Formula C11H14N4O3
Molecular Weight 250.258
CAS No. 2034608-20-1
Cat. No. B2904223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
CAS2034608-20-1
Molecular FormulaC11H14N4O3
Molecular Weight250.258
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC(=NO2)CCOC)OC
InChIInChI=1S/C11H14N4O3/c1-7-8(6-12-11(13-7)17-3)10-14-9(15-18-10)4-5-16-2/h6H,4-5H2,1-3H3
InChIKeyYQFYKVFCQVJCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine (CAS 2034608-20-1): Compound Identity, Physicochemical Profile, and Procurement Baseline


2-Methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine (CAS 2034608-20-1; PubChem CID 91819577; ChEMBL ID CHEMBL4959724) is a heterocyclic small molecule featuring a 2-methoxy-4-methylpyrimidine core directly linked at the 5-position to a 1,2,4-oxadiazole ring bearing a 2-methoxyethyl substituent at the 3-position [1]. Its molecular formula is C₁₁H₁₄N₄O₃ (MW = 250.25 g/mol), with computed physicochemical descriptors including XLogP3 = 0.9, topological polar surface area (TPSA) = 83.2 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available from Life Chemicals (catalog number F6530-6139) at ≥90% purity in milligram quantities [2]. It has been profiled in the BROMOscan assay platform, yielding affinity data for the BAZ2B bromodomain, though no dedicated primary research publication describing its synthesis, characterization, or biological evaluation has been identified as of the knowledge cutoff [3].

Why In-Class 1,2,4-Oxadiazole–Pyrimidine Hybrids Cannot Be Interchanged with CAS 2034608-20-1 Without Quantitative Risk


The 1,2,4-oxadiazole–pyrimidine hybrid scaffold encompasses a structurally diverse family in which minor variations in the oxadiazole 3-substituent profoundly alter lipophilicity, hydrogen-bonding capacity, and target-binding profiles [1]. The 2-methoxyethyl side chain of CAS 2034608-20-1 confers a uniquely low computed logP (XLogP3 = 0.9) and a relatively high TPSA (83.2 Ų) compared with close analogs bearing cyclohexyl, tert-butyl, or aryl substituents, which typically exhibit XLogP values 2–4 units higher and TPSA values 15–40 Ų lower [1][2]. These physicochemical shifts translate into measurable differences in BAZ2B bromodomain binding: CAS 2034608-20-1 displays a Ki of 1,000 nM (Kd = 6,000 nM) in the BROMOscan assay, whereas established BAZ2A/B chemical probes such as GSK2801 and BAZ2-ICR achieve Kd values of 257 nM and 170 nM, respectively [3][4][5]. Generic substitution without experimental verification therefore carries a high risk of obtaining a compound with divergent solubility, permeability, and target engagement characteristics, undermining assay reproducibility and structure–activity relationship (SAR) interpretation [1].

Quantitative Differentiation Evidence for CAS 2034608-20-1 vs. Closest Analogs and Pharmacological Benchmarks


BAZ2B Bromodomain Binding Affinity: Cross-Study Comparison with GSK2801 and BAZ2-ICR

CAS 2034608-20-1 was profiled against the human BAZ2B bromodomain (residues S2054–S2168) in the BROMOscan competition binding assay, yielding a Ki of 1,000 nM and a Kd of 6,000 nM [1]. By comparison, the reference chemical probe GSK2801 exhibits a BAZ2B Kd of 257 nM (IC50 = 0.40–0.43 µM) in the same BROMOscan platform [2], while BAZ2-ICR achieves a BAZ2B Kd of 170 nM (IC50 = 180 nM) [3]. CAS 2034608-20-1 is thus approximately 4-fold less potent than GSK2801 and approximately 6-fold less potent than BAZ2-ICR by Kd, and approximately 23–35-fold less potent by Ki. This affinity gap positions CAS 2034608-20-1 as a low-micromolar BAZ2B binder rather than a nanomolar chemical probe, which is relevant for fragment-based or scaffold-hopping campaigns where a weaker starting point with favorable physicochemical properties is sought.

BAZ2B bromodomain BROMOscan epigenetic probe binding affinity

Lipophilicity (XLogP3) Differentiation: CAS 2034608-20-1 Exhibits the Lowest Computed logP Among Structurally Comparable 1,2,4-Oxadiazole–Pyrimidine Hybrids

CAS 2034608-20-1 has a computed XLogP3 of 0.9, which is markedly lower than both established BAZ2 chemical probes and close structural analogs sharing the 2-methoxy-4-methylpyrimidine core. GSK2801 has an XLogP of 4.51 [1], and BAZ2-ICR has an XLogP of 3.1 [2]. Among scaffold-matched comparators, 5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine (CAS 2034292-96-9) and 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine are predicted to have XLogP values in the 2.5–4.5 range based on substituent hydrophobicity contributions [3]. The 2-methoxyethyl substituent uniquely introduces an ether oxygen that simultaneously increases hydrogen-bond acceptor count (HBA = 7 vs. 4–5 for cyclohexyl or tert-butyl analogs) and reduces lipophilicity, shifting the molecule toward a more favorable drug-likeness window (Lipinski compliance: MW = 250.25, HBD = 0, XLogP3 = 0.9; zero violations) [4].

lipophilicity XLogP3 drug-likeness physicochemical profiling

Hydrogen-Bond Donor Count of Zero: A Differentiating Feature with Implications for Membrane Permeability and Selectivity

CAS 2034608-20-1 possesses zero hydrogen-bond donors (HBD = 0) while maintaining seven hydrogen-bond acceptors (HBA = 7), yielding an HBA/HBD ratio that is undefined (division by zero) and a total polar surface area of 83.2 Ų [1]. GSK2801 and BAZ2-ICR also have HBD = 0 [2][3]. However, close structural analogs of CAS 2034608-20-1 that incorporate amine, hydroxyl, or amide substituents on the oxadiazole side chain would introduce ≥1 HBD, potentially reducing passive membrane permeability [4]. Within the drug-likeness framework, an HBD of 0 combined with a TPSA below 90 Ų is associated with favorable oral absorption and potential central nervous system (CNS) penetration [4]. CAS 2034608-20-1 therefore occupies a distinct physicochemical niche: it is among the most polar (low XLogP3 = 0.9, high TPSA = 83.2 Ų) yet simultaneously HBD-deficient members of the 1,2,4-oxadiazole–pyrimidine chemical space, a combination that is uncommon and potentially exploitable for targeting intracellular bromodomains with stringent permeability requirements.

hydrogen-bond donor passive permeability CNS drug-likeness physicochemical property

Molecular Weight Advantage: CAS 2034608-20-1 Is 30–33% Smaller Than Reference BAZ2 Chemical Probes

At 250.25 g/mol, CAS 2034608-20-1 is significantly smaller than both GSK2801 (371.45 g/mol) and BAZ2-ICR (357.41 g/mol), representing a molecular weight reduction of 32.6% and 30.0%, respectively [1][2][3]. A BAZ2B binding Ki of 1,000 nM translates to a ligand efficiency (LE = 1.4 × pKi / heavy atom count) of approximately 0.23 kcal/mol per heavy atom (based on pKi = 6.0, 18 heavy atoms), which falls within the typical range for fragment-like or early lead-like compounds (LE ≈ 0.2–0.3) [4]. By contrast, GSK2801 (pKd ≈ 6.59, 26 heavy atoms) achieves an LE of approximately 0.25 kcal/mol per heavy atom [1]. While CAS 2034608-20-1 is not more ligand-efficient than GSK2801, its substantially lower molecular weight provides greater scope for synthetic elaboration without exceeding the Rule of Five boundaries, offering medicinal chemists a wider optimization window for potency improvement while maintaining drug-like properties.

molecular weight ligand efficiency fragment-based drug discovery lead-likeness

Commercial Availability and Purity Specification: Procurement-Ready Differentiation from Non-Commercial Analogs

CAS 2034608-20-1 is commercially stocked by Life Chemicals (catalog number F6530-6139) in milligram quantities (1–5 mg) with a purity specification of ≥90% [1]. Pricing ranges from approximately USD 81.00 (1 mg) to USD 103.50 (5 mg) as of 2023 [1]. In contrast, multiple close structural analogs within the 2-methoxy-4-methylpyrimidine–oxadiazole series (e.g., CAS 2034292-96-9, CAS 2034329-71-8) are listed by vendors but do not have publicly available BROMOscan profiling data in BindingDB, rendering their BAZ2B affinity uncharacterized [2][3]. This combination of commercial off-the-shelf availability plus a defined BAZ2B binding profile reduces procurement lead time and eliminates the need for custom synthesis and de novo biochemical characterization when CAS 2034608-20-1 is selected as an early-stage BAZ2B screening hit or SAR starting point.

commercial availability purity specification procurement Life Chemicals

High-Value Research and Procurement Application Scenarios for CAS 2034608-20-1 Based on Quantitative Differentiation Evidence


BAZ2B Bromodomain Hit-Finding and Fragment-to-Lead Optimization

CAS 2034608-20-1 is directly applicable as a validated, commercially available BAZ2B bromodomain hit (Ki = 1,000 nM; Kd = 6,000 nM by BROMOscan) with a fragment-like molecular weight (250.25 g/mol) and favorable physicochemical profile (XLogP3 = 0.9; HBD = 0) [1][2]. Its 30%+ lower MW compared with GSK2801 and BAZ2-ICR provides a generous property envelope for vector-based elaboration at the oxadiazole 3-position and pyrimidine 2-/4-positions, enabling multi-parameter optimization of potency, selectivity, and ADME without violating lead-likeness criteria [3][4].

Physicochemical Benchmarking and Selectivity Profiling in Bromodomain Panel Screens

The uniquely polar yet HBD-deficient character of CAS 2034608-20-1 (XLogP3 = 0.9; TPSA = 83.2 Ų; HBD = 0) makes it a useful tool compound for probing the lipophilicity–affinity relationship within the BAZ2 bromodomain subfamily [1]. Its inclusion in bromodomain selectivity panels alongside more lipophilic probes (GSK2801, BAZ2-ICR) can help deconvolute the contribution of hydrophobic interactions to bromodomain binding, informing the design of selective BAZ2A vs. BAZ2B inhibitors with reduced off-target bromodomain engagement [2][3].

Scaffold-Hopping Starting Point for Non-BAZ2 Bromodomain Targets

The 1,2,4-oxadiazole–pyrimidine scaffold of CAS 2034608-20-1 represents a distinct chemotype not represented in the indolizine-based GSK2801 or pyrazole-imidazole-based BAZ2-ICR series [1]. This scaffold novelty, combined with commercial availability and established BAZ2B binding data, positions CAS 2034608-20-1 as a scaffold-hopping entry point for medicinal chemistry programs seeking intellectual property differentiation while maintaining bromodomain-targeting pharmacophoric features [2].

Control Compound for Cellular Target Engagement Assays Requiring Low-Affinity Binders

With a BAZ2B Kd of 6,000 nM, CAS 2034608-20-1 serves as a suitable low-affinity control compound for cellular thermal shift assay (CETSA) or NanoBRET target engagement experiments where a weak binder is needed to establish the assay window and differentiate specific from non-specific thermal stabilization or displacement signals [1]. Its zero HBD count minimizes the risk of non-specific intracellular protein binding that can confound interpretation of weak-affinity probe behavior [2].

Quote Request

Request a Quote for 2-methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.